3-(2-Bromoethyl)-4-chloro-1H-indole
CAS No.:
Cat. No.: VC14299503
Molecular Formula: C10H9BrClN
Molecular Weight: 258.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClN |
|---|---|
| Molecular Weight | 258.54 g/mol |
| IUPAC Name | 3-(2-bromoethyl)-4-chloro-1H-indole |
| Standard InChI | InChI=1S/C10H9BrClN/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5H2 |
| Standard InChI Key | KZAAPDWUTLMLOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CCBr |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(2-Bromoethyl)-4-chloro-1H-indole is a substituted indole derivative with the following structural features:
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An indole core consisting of a benzene ring fused to a pyrrole ring.
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A bromine-substituted ethyl group at position 3.
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A chlorine atom at position 4.
The molecular structure can be represented as:
Physical Properties
The physical properties of 3-(2-Bromoethyl)-4-chloro-1H-indole are summarized in Table 1.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.55 g/mol | Calculated based on atomic masses |
| Melting Point | Not reported | Requires experimental determination |
| Boiling Point | Approx. 343–374 °C | Predicted for similar compounds |
| Density | ~1.515–1.647 g/cm³ | Predicted values |
| Solubility | Soluble in chloroform | Limited solubility in water |
Chemical Properties
The presence of halogen atoms (bromine and chlorine) imparts unique chemical reactivity to 3-(2-Bromoethyl)-4-chloro-1H-indole:
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Electrophilic Reactivity: The bromine atom on the ethyl group facilitates nucleophilic substitution reactions, making it a useful intermediate for further derivatization.
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Aromaticity: The indole core retains its aromatic character, contributing to its stability and reactivity in electrophilic aromatic substitution reactions.
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Hydrophobicity: The compound exhibits moderate hydrophobicity due to the non-polar nature of the halogen substituents.
Synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole
General Synthetic Routes
The synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole typically involves multi-step organic reactions starting from readily available precursors such as indoles or substituted anilines.
Step 1: Halogenation
Applications
Organic Synthesis
The compound serves as a versatile intermediate for synthesizing complex organic molecules:
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Used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create biaryl systems.
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Precursor for synthesizing heterocyclic compounds with enhanced biological activity.
Material Science
Halogenated indoles like 3-(2-Bromoethyl)-4-chloro-1H-indole are used in developing organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Activities
Although direct studies on 3-(2-Bromoethyl)-4-chloro-1H-indole are scarce, related compounds exhibit diverse biological activities:
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Antimicrobial Activity: Halogenated indoles have shown efficacy against bacterial and fungal pathogens.
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Anticancer Properties: Indoles substituted with halogens are known to inhibit cancer cell proliferation by targeting DNA replication enzymes.
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Enzyme Inhibition: Brominated indoles act as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders.
Further experimental studies are required to confirm these activities for 3-(2-Bromoethyl)-4-chloro-1H-indole.
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